Taraxastane
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Overview
Description
Taraxastane is a triterpene resulting from the migration of a methyl group in ring E of the oleanane precursor. It is a stereoisomer of the triterpene ursane (18alpha,19alpha,20beta-ursane).
Scientific Research Applications
Anticancer Potential
Taraxastane has shown significant potential as an anticancer agent. A study by Hu et al. (2020) found that this compound inhibited the proliferation, migration, and invasion of human cervical cancer cells, primarily through necrosis-like cell death and cell cycle arrest. It was observed to induce ROS-mediated necrosis and blocked the JNK/MAPK signaling pathway, suggesting its effectiveness in preventing cancer metastasis (Hu et al., 2020).
Antitumor and Antibacterial Activities
This compound-type triterpenoids isolated from Saussurea petrovii demonstrated significant antitumor and antibacterial activities. Dai et al. (2001) reported the isolation of this compound triterpenoids with notable efficacy against tumors and bacteria, highlighting the broad spectrum of biological activities of this compound (Dai et al., 2001).
Properties
Molecular Formula |
C30H52 |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(1R,2S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-1,2,4a,6a,6b,9,9,12a-octamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydro-1H-picene |
InChI |
InChI=1S/C30H52/c1-20-12-16-27(5)18-19-29(7)22(25(27)21(20)2)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
OOTXFYSZXCPMPG-DJRORNMDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2[C@@H]1C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC1CCC2(CCC3(C(C2C1C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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